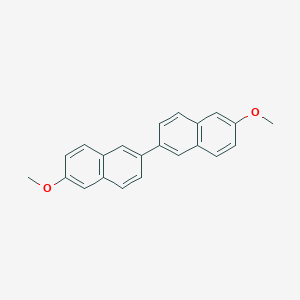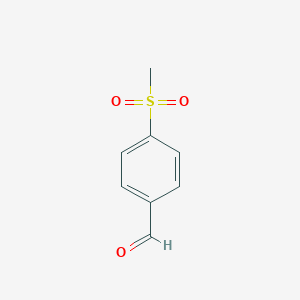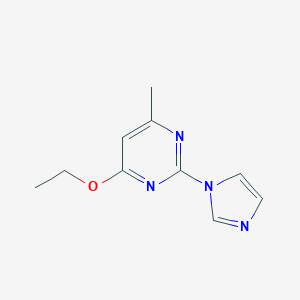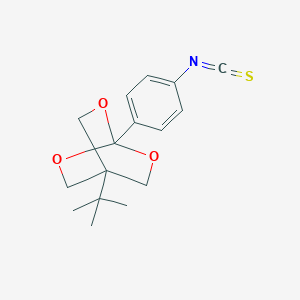
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, commonly referred to as TBOA, is a potent inhibitor of the glutamate transporter EAAT1 and EAAT2. It is a bicyclic compound that has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
TBOA works by inhibiting the glutamate transporter EAAT1 and EAAT2. These transporters are responsible for the reuptake of glutamate from the synapse, which is important for maintaining normal neurotransmission. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
生化学的および生理学的効果
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate concentrations, which can lead to increased excitotoxicity and neuronal damage. Additionally, TBOA has been shown to increase the release of dopamine in the striatum, which may be related to its potential use in the treatment of Parkinson's disease. TBOA has also been shown to have anti-inflammatory effects, which may be related to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
TBOA has several advantages and limitations for lab experiments. It is a potent inhibitor of EAAT1 and EAAT2, which makes it a useful tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has a short half-life and is rapidly metabolized, which can make it difficult to use in experiments that require long-term inhibition of glutamate transporters. Additionally, TBOA has a narrow therapeutic window, which means that it can be toxic at high concentrations.
将来の方向性
There are several future directions for the study of TBOA. One potential direction is the development of more potent and selective inhibitors of EAAT1 and EAAT2. Another potential direction is the study of TBOA in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the use of TBOA in combination with other drugs may be a promising approach for the treatment of neurological disorders. Finally, the development of imaging techniques that can monitor extracellular glutamate concentrations in real-time may provide new insights into the role of glutamate transporters in neurological disorders.
合成法
TBOA can be synthesized using a variety of methods, but the most common is the reaction between 4-isothiocyanatophenylboronic acid and 4,4'-dibromo-2,2'-bis(ethoxymethyl)-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with tert-butyl hydroperoxide to form TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to be a potent inhibitor of the glutamate transporter EAAT1 and EAAT2, which are responsible for the reuptake of glutamate in the brain. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage. This mechanism of action has been studied in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
119963-45-0 |
|---|---|
製品名 |
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |
InChIキー |
YQBOEEPCDKMJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
正規SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
その他のCAS番号 |
119963-45-0 |
同義語 |
4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



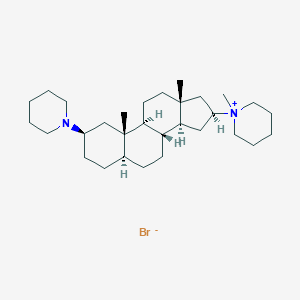
![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)

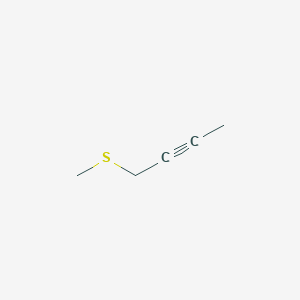
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
